GPR55 agonist 3

GPR55 agonist potency human GPR55 EC50 nanomolar agonist

GPR55 functional studies require ultra-high potency agonists to avoid off-target artifacts. GPR55 agonist 3 (Compound 26) solves this with validated sub-nanomolar activity at human GPR55. - Human GPR55 EC50: 0.239 nM; rat GPR55 EC50: 1.76 nM - enables cross-species translation - β-arrestin recruitment EC50: 6.2 nM - calibrated for biased signaling investigations - >1,000-fold potency advantage over ML184 - reduces compound consumption and vehicle artifacts

Molecular Formula C19H16F4N4
Molecular Weight 376.4 g/mol
Cat. No. B12367720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR55 agonist 3
Molecular FormulaC19H16F4N4
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)NC2=NC=C(N=C2)C3=CN=CC(=C3)CC(F)(F)F
InChIInChI=1S/C19H16F4N4/c1-12(14-2-4-16(20)5-3-14)27-18-11-25-17(10-26-18)15-6-13(8-24-9-15)7-19(21,22)23/h2-6,8-12H,7H2,1H3,(H,26,27)/t12-/m1/s1
InChIKeyZCCOGNCJKNCXMI-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPR55 Agonist 3 (Compound 26) Procurement Guide: Ultra-High Potency GPR55 Activator for Human and Rodent Research


GPR55 agonist 3, also known as Compound 26 (PubChem CID 53344537), is a synthetic small-molecule agonist of the G protein-coupled receptor 55 (GPR55), an orphan class A GPCR implicated in inflammation, pain, cancer, and metabolic disorders [1]. This compound is characterized by a 3-benzylquinolin-2(1H)-one scaffold and exhibits nanomolar to sub-nanomolar potency at both human and rat GPR55 receptors, with defined activity in both G protein-mediated and β-arrestin recruitment signaling pathways .

Why GPR55 Agonist 3 Cannot Be Substituted by Generic GPR55 Activators in Research Procurement


GPR55 agonist 3 possesses a unique pharmacological profile that distinguishes it from other commercially available GPR55 agonists. Unlike ML184, which exhibits an EC50 of 250-263 nM and lacks significant activity at rodent GPR55 , GPR55 agonist 3 demonstrates sub-nanomolar potency at human GPR55 (EC50 = 0.239 nM) and retains nanomolar potency at rat GPR55 (EC50 = 1.76 nM), enabling cross-species translational studies . Furthermore, compared to the widely used O-1602, which shows an EC50 of 13 nM for GPR55 but exhibits off-target effects at CB1 and CB2 receptors at higher concentrations , GPR55 agonist 3 offers distinct β-arrestin recruitment characteristics (EC50 = 6.2 nM) that are essential for biased signaling investigations . Substituting GPR55 agonist 3 with a generic GPR55 activator would therefore compromise experimental validity in assays requiring ultra-high potency, cross-species comparability, or specific signaling pathway interrogation.

Quantitative Differentiation of GPR55 Agonist 3: Head-to-Head Comparative Evidence for Procurement Decisions


Sub-Nanomolar Human GPR55 Potency: GPR55 Agonist 3 vs. ML184 and O-1602

GPR55 agonist 3 activates human GPR55 with an EC50 of 0.239 nM, representing sub-nanomolar potency . In contrast, the commonly used GPR55 agonist ML184 exhibits an EC50 of 250 nM (or 263 nM in β-arrestin recruitment assays) at human GPR55, a >1,000-fold difference in potency . O-1602, another widely cited GPR55 agonist, demonstrates an EC50 of 13 nM for GPR55 in GTPγS binding assays, which is approximately 54-fold less potent than GPR55 agonist 3 .

GPR55 agonist potency human GPR55 EC50 nanomolar agonist GPCR screening

Cross-Species GPR55 Activity: GPR55 Agonist 3 Retains Potency in Rat vs. Human-Selective Comparators

GPR55 agonist 3 activates rat GPR55 with an EC50 of 1.76 nM, demonstrating only a 7.4-fold reduction in potency compared to human GPR55 (0.239 nM) . This cross-species activity contrasts sharply with GSK575594A, a GPR55 agonist that is specific for human GPR55 and exhibits no significant activity at rodent GPR55 . ML184 similarly lacks documented activity at rat GPR55 in standard screening panels .

cross-species pharmacology rat GPR55 agonist translational research species selectivity

β-Arrestin Recruitment Activity: GPR55 Agonist 3 vs. ML184 and ML185

GPR55 agonist 3 induces β-arrestin recruitment to human GPR55 with an EC50 of 6.2 nM . This is substantially more potent than ML184, which exhibits a β-arrestin recruitment EC50 of 260 nM in U2OS cells, representing a ~42-fold difference . In the same assay system, the GPR55 agonist ML185 (CID1172084) shows a β-arrestin recruitment EC50 of 160 nM [1].

β-arrestin recruitment biased signaling GPR55 functional selectivity GPCR trafficking

Recommended Research and Industrial Applications for GPR55 Agonist 3 Procurement


High-Throughput Screening (HTS) and Primary Assay Development Requiring Ultra-High Potency

The sub-nanomolar potency of GPR55 agonist 3 at human GPR55 (EC50 = 0.239 nM) makes it an ideal reference agonist for high-throughput screening campaigns where signal-to-noise ratio is critical and receptor expression levels may be limited . Its >1,000-fold potency advantage over ML184 reduces compound consumption and minimizes vehicle-related artifacts in microplate-based assays [1].

Cross-Species Translational Studies Bridging In Vitro Human Receptor Pharmacology to Rodent In Vivo Models

GPR55 agonist 3 is uniquely suited for studies requiring validation of GPR55-mediated effects across species. With a retained rat GPR55 EC50 of 1.76 nM, it enables seamless transition from human receptor assays to rodent efficacy models . This contrasts with human-selective agonists like GSK575594A and ML184, which cannot be used for rodent in vivo studies without introducing confounding factors [1].

Biased Signaling and Functional Selectivity Studies at GPR55

The defined β-arrestin recruitment activity of GPR55 agonist 3 (EC50 = 6.2 nM) provides a calibrated tool for investigating biased agonism at GPR55 . Researchers can compare signaling bias between GPR55 agonist 3 and reference agonists like ML184 (β-arrestin EC50 = 260 nM) or ML185 (160 nM) to dissect pathway-specific cellular responses [1].

Pharmacological Tool for GPR55 Target Validation in Disease Models

Given the implication of GPR55 in Parkinson's disease, cancer, inflammation, and metabolic disorders, GPR55 agonist 3 serves as a high-potency pharmacological probe for target validation studies [1]. Its cross-species activity and defined signaling profile make it particularly valuable for establishing target engagement and pharmacodynamic relationships in both cellular and animal disease models.

Technical Documentation Hub

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